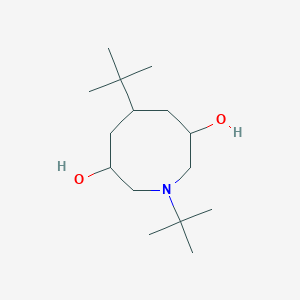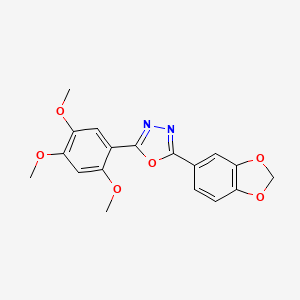![molecular formula C23H16F3NO6 B5132055 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5132055.png)
4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate, also known as PPNT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPNT is a member of the family of benzophenone-based compounds, which are known for their diverse range of biological activities. We will also list as many future directions as possible for the further exploration of PPNT in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in the development and progression of diseases. 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects
4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has been found to exhibit various biochemical and physiological effects in animal studies. It has been found to reduce inflammation and oxidative stress in the brain, which may be beneficial for the treatment of neurodegenerative disorders. 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate also has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the further exploration of 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate in scientific research. One potential direction is the study of its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the study of its potential use in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate and its potential effects on various biological pathways.
Synthesemethoden
4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate can be synthesized through a multi-step process using various chemicals and reagents. The synthesis of 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate involves the reaction of 4-propionylphenol with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with benzoyl chloride to obtain 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate. The purity of the synthesized compound can be improved by recrystallization using solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. 4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO6/c1-2-20(28)14-3-8-18(9-4-14)33-22(29)15-5-10-17(11-6-15)32-21-12-7-16(23(24,25)26)13-19(21)27(30)31/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFRQFETXCYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![4-(2-{[(ethylamino)carbonothioyl][1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5131986.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5131991.png)
![N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5131998.png)
![9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5132005.png)

![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5132028.png)

![3-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132042.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5132062.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5132079.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5132092.png)